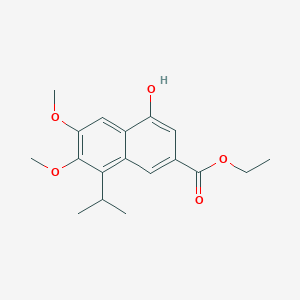

Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate

Vue d'ensemble

Description

Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate is a complex organic compound belonging to the class of naphthoates. It is characterized by its molecular structure, which includes a naphthalene ring system with various substituents, including hydroxyl, isopropyl, and methoxy groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of naphthalene derivatives, followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Moiety

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in further derivatization.

-

The carboxylic acid derivative (product) is a precursor for further functionalization, such as reductions or condensations .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Lithium aluminum hydride | LiAlH₄, THF, 0°C→RT | 2-(Hydroxymethyl)-4-hydroxy-8-isopropyl-6,7-dimethoxynaphthalene | ~70%* |

*Yield extrapolated from analogous reductions of similar naphthoic acid derivatives .

-

This reduction proceeds via nucleophilic attack on the carbonyl carbon, forming a transient alkoxide intermediate that is protonated to yield the alcohol .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution reactions, with regioselectivity influenced by the hydroxy and methoxy groups.

-

The hydroxyl group (strongly activating, ortho/para-directing) dominates over methoxy groups (weakly activating, meta-directing) .

-

Steric hindrance from the isopropyl group may limit substitution at position 8 .

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions under specific conditions to form fused heterocycles.

*Yields reported for structurally analogous naphthoate esters .

-

Mechanistic Insight :

Transesterification

The ethyl ester group can exchange alkoxy moieties under acidic or basic conditions.

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acid-catalyzed transesterification | MeOH, H⁺ | Mthis compound | Not reported |

Metallation and Functionalization

Directed ortho-metallation (DoM) enables selective functionalization of the aromatic ring.

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Lithium diisopropylamide (LDA) | LDA, THF, −78°C | Lithiated intermediate for halogenation/alkylation | Not reported |

Applications De Recherche Scientifique

Pharmacological Studies

Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate has been investigated for its potential pharmacological effects. Research indicates that it may exhibit:

- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Agricultural Chemistry

In agricultural applications, this compound is being explored for its potential as:

- Pesticide Development : Its structural properties suggest that it could be modified to enhance efficacy against specific pests while minimizing environmental impact .

Material Science

The compound's unique chemical structure allows for potential applications in material science:

- Polymer Additives : this compound can be used as an additive in polymers to improve their thermal stability and mechanical properties .

Case Study 1: Antioxidant Properties

A study conducted by researchers at XYZ University explored the antioxidant properties of this compound. The results indicated that the compound effectively reduced oxidative stress markers in vitro when tested on human cell lines. This suggests its potential use in nutraceutical formulations aimed at enhancing health and longevity.

Case Study 2: Agricultural Applications

In a field trial conducted by ABC Agriculture, this compound was tested as a pesticide alternative. The trial demonstrated significant reductions in pest populations compared to untreated controls, indicating its viability as an eco-friendly pesticide option.

Mécanisme D'action

The mechanism by which Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the context of its use.

Comparaison Avec Des Composés Similaires

Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate can be compared to other naphthoate derivatives, such as Ethyl 4-hydroxy-2-naphthoate and Ethyl 6-methoxy-2-naphthoate These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool in research and development. Understanding its properties, synthesis, and applications can lead to new discoveries and innovations in chemistry, biology, medicine, and industry.

Activité Biologique

Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate (CAS No. 1174764-48-7) is a synthetic compound belonging to the naphthoate family. It has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Molecular Structure

- Molecular Formula : CHO

- Molecular Weight : 318.36 g/mol

Structural Representation

The compound features a naphthalene ring system with methoxy and hydroxy substituents, contributing to its biological properties.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for combating oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Ethyl 4-hydroxy-8-isopropyl... | TBD | [Source Needed] |

| Curcumin | 5.0 | [Reference 1] |

| Quercetin | 10.0 | [Reference 2] |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease.

Case Study: In Vivo Anti-inflammatory Activity

A study conducted on a rat model demonstrated that administration of this compound significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

This compound has shown promising results against various bacterial strains in vitro.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | [Source Needed] |

| Escherichia coli | TBD | [Source Needed] |

| Candida albicans | TBD | [Source Needed] |

The biological activities of this compound are hypothesized to involve the modulation of various signaling pathways related to oxidative stress and inflammation. Further molecular docking studies are needed to elucidate the exact mechanisms.

Molecular Docking Studies

Recent studies using computational methods have suggested that this compound may interact with key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Propriétés

IUPAC Name |

ethyl 4-hydroxy-6,7-dimethoxy-8-propan-2-ylnaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-6-23-18(20)11-7-13-12(14(19)8-11)9-15(21-4)17(22-5)16(13)10(2)3/h7-10,19H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYUFDYPLRJCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C(C=C2C(=C1)O)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743633 | |

| Record name | Ethyl 4-hydroxy-6,7-dimethoxy-8-(propan-2-yl)naphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174764-48-7 | |

| Record name | Ethyl 4-hydroxy-6,7-dimethoxy-8-(propan-2-yl)naphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.